molecular formula C7H10N2NaO2S B13773330 Sodium alpha-aminotoluene-4-sulphonamidate CAS No. 60758-21-6

Sodium alpha-aminotoluene-4-sulphonamidate

Cat. No.: B13773330
CAS No.: 60758-21-6
M. Wt: 209.22 g/mol
InChI Key: PPPMLTQGTDMRGD-UHFFFAOYSA-N
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Description

Sodium alpha-aminotoluene-4-sulphonamidate is a chemical compound with the molecular formula C7H10N2NaO2S and a molecular weight of 209.22127 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group attached to a toluene ring, which is further substituted with a sulphonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium alpha-aminotoluene-4-sulphonamidate typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. The reaction conditions usually involve the use of iodine as a catalyst, which is both cheap and eco-friendly .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for large-scale production . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium alpha-aminotoluene-4-sulphonamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulphonamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium alpha-aminotoluene-4-sulphonamidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium alpha-aminotoluene-4-sulphonamidate involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

    Sodium sulfanilate: Similar structure but lacks the amino group.

    Sodium p-toluenesulfonamide: Similar sulphonamide group but different substitution pattern on the toluene ring.

    Sodium benzenesulfonamide: Lacks the toluene ring and amino group.

Uniqueness: Sodium alpha-aminotoluene-4-sulphonamidate is unique due to the presence of both an amino group and a sulphonamide group on the toluene ring.

Properties

CAS No.

60758-21-6

Molecular Formula

C7H10N2NaO2S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C7H10N2O2S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);

InChI Key

PPPMLTQGTDMRGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.[Na]

Origin of Product

United States

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